molecular formula C11H18ClNO3 B6275889 tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2763759-63-1

tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6275889
CAS No.: 2763759-63-1
M. Wt: 247.7
InChI Key:
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Description

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of automated synthesis equipment and stringent control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Tert-butyl 4-carboxy-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.

    Reduction: Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.

    Substitution: Tert-butyl 4-azido-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its bicyclic structure and functional groups make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxymethyl and chlorine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-chloro-2-azabicyclo[2.1.1]hexane-2-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.

    Tert-butyl 4-hydroxy-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.

Uniqueness

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its combination of functional groups and bicyclic structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763759-63-1

Molecular Formula

C11H18ClNO3

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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